Diltiazem-d6 is a deuterated derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. The compound is characterized by the incorporation of deuterium atoms, which enhances its analytical properties, making it useful in pharmacokinetic studies and drug metabolism research. Diltiazem itself is classified as a benzothiazepine derivative, functioning by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac tissue.
Diltiazem-d6 is synthesized from diltiazem hydrochloride, which serves as the primary source. The classification of diltiazem-d6 falls under the category of pharmaceuticals, specifically as a calcium channel blocker. Its structural formula can be represented as CHNOS with deuterium substitutions that modify its mass and isotopic properties.
The synthesis of diltiazem-d6 typically involves the following methods:
The synthesis requires careful control of reaction conditions including temperature, pH, and solvent choice to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization of the product.
Diltiazem-d6 maintains a similar molecular structure to its parent compound but features deuterium atoms replacing certain hydrogen atoms. The molecular structure can be depicted as follows:
Diltiazem-d6 can participate in various chemical reactions typical for calcium channel blockers. These include:
Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are crucial for tracking these reactions and determining product distribution.
The mechanism of action for diltiazem-d6 is analogous to that of diltiazem:
Pharmacological studies using diltiazem-d6 can provide detailed insights into its action compared to non-deuterated forms, particularly in metabolic pathways.
Relevant analyses include thermal analysis (e.g., differential thermal analysis), which helps understand stability under varying temperatures.
Diltiazem-d6 has several scientific uses:
Diltiazem-d6 is a deuterium-labeled isotopologue of the calcium channel blocker diltiazem, where six hydrogen atoms are replaced by deuterium (²H or D) atoms. The molecular formula is C₂₂H₂₀D₆N₂O₄S, corresponding to a molecular weight of 420.55 g/mol for the free base and 456.94 g/mol for the hydrochloride salt (C₂₂H₂₇ClN₂O₄S) [3] [7]. The deuterium atoms are strategically positioned at specific molecular sites to preserve bioactivity while enabling detection: three deuterium atoms replace hydrogens in one methyl group (-CD₃) of the dimethylamino moiety, and two deuterium atoms are incorporated at the ethyl chain's terminal positions (-CH₂-CD₂-N<) [4]. This labeling pattern minimizes alterations to the molecule's steric and electronic properties while providing a sufficient mass shift for analytical discrimination.
Table 1: Physicochemical Properties of Diltiazem-d6
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula (free base) | C₂₂H₂₀D₆N₂O₄S | - |
Molecular Weight | 420.55 g/mol | - |
Melting Point | 97-99°C | Solid state |
Solubility | Slightly soluble in chloroform and methanol | 25°C |
Appearance | White to pale beige solid | - |
The structural integrity of the benzothiazepine core remains intact, with deuterium incorporation exclusively at aliphatic positions. This preserves the parent compound's pharmacophore, including the critical stereochemical centers and hydrogen-bonding capabilities. The isotopic substitution induces subtle changes in vibrational frequencies, detectable via infrared spectroscopy, due to altered bond dynamics in C-D bonds compared to C-H bonds [6]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peak splitting patterns and chemical shift differences, particularly in the dimethylamino region (δ 2.0-3.0 ppm), confirming deuterium placement [4].
The systematic IUPAC name for Diltiazem-d6 is:(2S,3S)-5-[2-(Dimethyl-d₆-amino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one acetate [5]. This nomenclature specifies:
The stereochemical configuration is identical to non-deuterated diltiazem, ensuring comparable interactions with L-type calcium channels. The chiral integrity is maintained during synthesis through stereoselective routes that preserve the (2S,3S) enantiomer without racemization [4]. X-ray crystallography studies confirm that deuterium substitution does not alter bond angles or torsional preferences in the crystal lattice [5].
Deuteration minimally affects diltiazem's chemical behavior but introduces measurable physicochemical differences:
Table 2: Comparative Properties of Diltiazem vs. Diltiazem-d6
Property | Diltiazem | Diltiazem-d6 | Significance |
---|---|---|---|
Molecular Formula | C₂₂H₂₆N₂O₄S | C₂₂H₂₀D₆N₂O₄S | Mass difference of +6 Da |
Molecular Weight | 414.52 g/mol | 420.55 g/mol | Detectable by mass spectrometry |
Chromatographic Retention | tR = 6.2 min | tR = 6.1 min | Near-identical reversed-phase HPLC behavior [4] |
pKa | 7.7 | 7.7 | Unchanged ionization |
LogP (Octanol-water) | 2.8 | 2.8 | Equivalent lipophilicity |
C-D Bond Stretch (IR) | - | 2100-2200 cm⁻¹ | Distinctive for deuterium detection [6] |
Key distinctions arise from kinetic isotope effects and analytical detectability:
Despite these differences, deuterium substitution does not alter the molecule's primary pharmacological target engagement, as confirmed by identical calcium channel binding affinities in in vitro assays [3].
Synthesis and Production Methods
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9